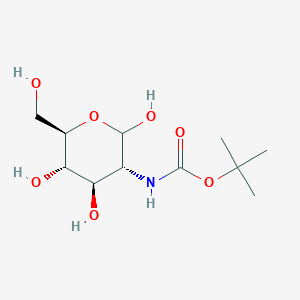

N-Boc-D-glucosamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Boc-D-glucosamine is typically synthesized from D-glucosamine through a protection reaction. The amino group of D-glucosamine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method involves the use of solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, enhancing efficiency and productivity compared to batch processes .

Analyse Des Réactions Chimiques

Protection and Deprotection Reactions

The Boc group in N-Boc-D-glucosamine allows chemoselective manipulation of the amino group while preserving hydroxyl functionalities. Key reactions include:

a) Deprotection Under Acidic Conditions

The Boc group is cleaved using trifluoroacetic acid (TFA) or HCl in dioxane to yield free D-glucosamine derivatives. Microwave-assisted deprotection enhances efficiency:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Conventional HCl | 4M HCl/dioxane, 25°C, 3 hr | 85% | |

| Microwave-assisted | 70W irradiation, 5 min | 92% |

Microwave methods reduce degradation by minimizing exposure to harsh conditions .

b) Simultaneous Protection/Deprotection Strategies

Multi-step syntheses often involve sequential protection of hydroxyl groups:

- Acetylation : Reaction with acetic anhydride/pyridine at 0°C protects all hydroxyls, yielding this compound tetraacetate .

- Selective Deprotection : Enzymatic or basic hydrolysis selectively removes acetyl groups while retaining the Boc moiety .

a) Glycosidic Bond Formation

Coupling with activated glycosyl donors (e.g., trichloroacetimidates) under BF₃·OEt₂ catalysis yields β-linked disaccharides:

| Product | Conditions | β:α Ratio | Yield | Reference |

|---|---|---|---|---|

| GlcNAc-β-(1→4)-GlcNAc | TMSOTf, CH₂Cl₂, -40°C | 9:1 | 78% | |

| GlcN-β-(1→6)-Gal | NIS/TfOH, acetonitrile, 0°C | 6:1 | 65% |

a) Sphingolipid Analogues

This compound serves as a chiral pool starting material for L-threo-sphinganine:

- Barbier Allylation : Reaction with allyl bromide/In(0) yields C1-allylated product (78% yield) .

- Oxidative Cleavage : NaIO₄ cleavage of C3–C4 bond followed by reductive amination produces sphinganine precursors .

Comparative Reactivity with Other Glucosamine Derivatives

The Boc group offers distinct advantages over alternative protections:

| Derivative | Deprotection Conditions | Stability Toward Glycosylation | Functional Group Tolerance |

|---|---|---|---|

| This compound | Mild acid (TFA/HCl) | High | Broad (OH, Ac) |

| N-Acetyl-D-glucosamine | Strong base (NaOH) | Moderate | Limited (base-sensitive) |

| N-Phthaloyl-D-glucosamine | Hydrazine/MeOH | Low | Poor (ring-opening) |

a) Thermal Degradation

Under subcritical water (170–210°C), this compound undergoes first-order degradation (Eₐ = 126 kJ/mol) . Major products include:

- 5-Hydroxymethylfurfural (5-HMF)

- Glucosamine oligomers

b) pH-Dependent Hydrolysis

The Boc group hydrolyzes 10× faster at pH < 3 compared to neutral conditions (t₁/₂ = 2.5 hr vs. 25 hr) .

Industrial and Pharmacological Relevance

Applications De Recherche Scientifique

Synthesis of Glycosides and Glycoconjugates

N-Boc-D-glucosamine is primarily utilized as a precursor for synthesizing complex carbohydrates, including glycosides and glycoconjugates. These molecules are crucial for numerous biological processes such as cell-cell recognition, signaling, and immune response.

- Case Study : A study published in Nature Chemical Biology demonstrated the use of this compound to create a glucosylated probe aimed at studying protein glycosylation, a vital post-translational modification affecting protein function.

Chemical Biology Research

In chemical biology, this compound is employed to modify biomolecules, allowing researchers to investigate the functional roles of sugars in various biological contexts.

- Application : Researchers have incorporated this compound into specific molecular frameworks to explore its effects on cellular processes. For instance, it has been used to probe the roles of glycosylation in disease mechanisms.

Development of Therapeutic Agents

This compound serves as a starting material for developing novel therapeutic agents. Glycosylated compounds often exhibit enhanced stability and targeted delivery properties, making them attractive candidates for drug development.

- Example : The synthesis of glycosylated derivatives from this compound has led to compounds with potential anti-inflammatory and anticancer activities .

Biomedical Applications

This compound's structural similarity to naturally occurring glucosamine allows it to exhibit various biological activities. Its modifications can enhance its bioavailability and therapeutic efficacy.

- Research Findings : Studies have shown that derivatives of this compound can improve cell membrane permeability and modulate immune responses, indicating its potential in treating autoimmune disorders .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Synthesis of Glycosides | Building block for complex carbohydrates essential for biological processes | Glucosylated probe for studying protein glycosylation |

| Chemical Biology Research | Modifying biomolecules to study sugar functions | Probing glycosylation roles in diseases |

| Development of Therapeutic Agents | Starting material for drugs with enhanced stability and targeted delivery | Anti-inflammatory and anticancer compounds |

| Biomedical Applications | Enhancing bioavailability and therapeutic efficacy through structural modifications | Improved immune response modulation |

Mécanisme D'action

The mechanism of action of N-Boc-D-glucosamine involves its role as a protected form of D-glucosamine. The Boc group protects the amino group during chemical reactions, allowing for selective modifications of other functional groups. Upon deprotection, the free amino group can participate in further reactions, such as glycosylation or conjugation with other molecules .

Comparaison Avec Des Composés Similaires

N-Boc-D-glucosamine can be compared with other similar compounds such as:

N-Acetyl-D-glucosamine: Another derivative of D-glucosamine where the amino group is acetylated instead of Boc-protected.

D-Glucosamine hydrochloride: The hydrochloride salt of D-glucosamine, used as a dietary supplement and in the synthesis of various bioactive compounds.

This compound is unique in its ability to protect the amino group while allowing for selective modifications of other functional groups, making it a valuable intermediate in organic synthesis .

Activité Biologique

N-Boc-D-glucosamine is a derivative of D-glucosamine that plays a significant role in the synthesis of complex carbohydrates and glycosylated compounds. This article delves into its biological activity, applications in research, and potential therapeutic implications based on diverse scientific studies.

Overview of this compound

This compound is characterized by the presence of a tert-butylcarbonyl (Boc) protecting group on the amine, which enhances its reactivity and utility in synthetic chemistry. This compound serves as a versatile building block for synthesizing glycosides and glycoconjugates, which are crucial for various biological processes such as cell signaling, immune responses, and cell-cell recognition.

Biological Applications

This compound has been utilized in several studies to explore its biological functions:

- Glycosylation Studies : It has been employed to create glucosylated probes for investigating protein glycosylation, a vital post-translational modification affecting protein function. This modification is essential for understanding various biological processes and diseases.

- Drug Development : The unique properties of glycosylated molecules derived from this compound make them attractive candidates for drug development due to enhanced stability and targeted delivery capabilities.

1. Glycosaminoglycan Synthesis

A study highlighted the differential metabolic effects of glucosamine derivatives, including this compound, on chondrocytes. It was found that glucosamine could influence glucose transport and subsequently affect extracellular matrix homeostasis. Notably, while glucosamine inhibited hyaluronan synthesis at higher concentrations, N-acetylglucosamine (a related compound) stimulated it .

2. Antitumor Activity

Research has demonstrated that glucosamine derivatives exhibit antitumor activities. A study reported that D-glucosamine and its derivatives inhibited the proliferation of human hepatoma cells (SMMC-7721). The presence of the amino group in glucosamine was crucial for this inhibitory effect, suggesting that modifications like those seen in this compound could have similar or enhanced properties .

3. Clinical Efficacy

Clinical studies have shown that glucosamine can provide significant improvements in joint health, particularly in osteoarthritis patients. Although this compound itself has not been directly tested in clinical settings, its parent compound glucosamine has demonstrated efficacy in reducing pain and improving function in joint-related conditions .

Comparative Data Table

The following table summarizes key findings from various studies related to the biological activity of glucosamine derivatives:

Case Studies

Case Study 1: Glucosamine in Osteoarthritis Management

A randomized controlled trial investigated the effects of glucosamine on patients with osteoarthritis. Results indicated a significant reduction in pain levels and improvement in joint function over a 24-week period compared to placebo .

Case Study 2: Antitumor Effects of Glucosamine Derivatives

In vitro studies demonstrated that various concentrations of glucosamine derivatives inhibited the growth of liver cancer cells. The mechanism was attributed to alterations in cellular glucose metabolism and protein glycosylation pathways, suggesting potential therapeutic uses for modified glucosamines like this compound .

Propriétés

IUPAC Name |

tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWFSMWAGKKQJB-VARJHODCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553959 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75251-80-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.